Ethyl 2-m-tolylthiazole-4-carboxylate

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Ethyl 2-m-tolylthiazole-4-carboxylate (CAS 132089-33-9) is a 2-aryl-substituted thiazole-4-carboxylate ester with molecular formula C13H13NO2S and molecular weight 247.31 g/mol. The compound features a meta-tolyl (3-methylphenyl) group at the 2-position of the thiazole ring and an ethyl ester at the 4-position.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 132089-33-9
Cat. No. B161731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-m-tolylthiazole-4-carboxylate
CAS132089-33-9
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C
InChIInChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
InChIKeyLQCPJZNCZBKRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-m-tolylthiazole-4-carboxylate 132089-33-9: Chemical Profile and Procurement-Ready Specifications


Ethyl 2-m-tolylthiazole-4-carboxylate (CAS 132089-33-9) is a 2-aryl-substituted thiazole-4-carboxylate ester with molecular formula C13H13NO2S and molecular weight 247.31 g/mol . The compound features a meta-tolyl (3-methylphenyl) group at the 2-position of the thiazole ring and an ethyl ester at the 4-position. It is commercially available as a building block for medicinal chemistry and agrochemical research, with typical purity specifications of 95-97% . The meta-methyl substitution distinguishes this compound from its regioisomeric para-methyl analog (CAS 132089-32-8) and the unsubstituted phenyl derivative (CAS 59937-01-8), which are the most relevant comparators for structure-activity relationship (SAR) studies [1].

Why Ethyl 2-m-tolylthiazole-4-carboxylate Cannot Be Interchanged with Para or Unsubstituted Thiazole-4-carboxylate Analogs


While 2-arylthiazole-4-carboxylates share a common heterocyclic scaffold, the position and electronic character of aryl substitution profoundly alter their physicochemical and reactivity profiles. The meta-methyl group in ethyl 2-m-tolylthiazole-4-carboxylate (Hammett σm = -0.07) exerts a distinct electronic influence compared to the para-methyl analog (σp = -0.17) and the unsubstituted phenyl derivative (σ = 0.00), affecting both the electron density at the thiazole C5 position [1] and the alkaline hydrolysis rate of the ester moiety [2]. These differences manifest in divergent LogP values (XLogP = 3.5 for the m-tolyl compound), hydrogen bonding capacity, and catalytic cross-coupling efficiency [3]. Generic substitution without experimental validation therefore risks introducing uncontrolled variables in SAR campaigns, catalytic reaction optimization, and lead compound development. The evidence below quantifies these specific points of differentiation.

Ethyl 2-m-tolylthiazole-4-carboxylate: Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Meta-Methyl Electronic Effect Quantified by Hammett σm = -0.07 Versus Para-Methyl σp = -0.17

The meta-methyl substituent in ethyl 2-m-tolylthiazole-4-carboxylate (Hammett σm = -0.07) exerts a substantially weaker electron-donating inductive effect compared to the para-methyl group in its regioisomer ethyl 2-p-tolylthiazole-4-carboxylate (σp = -0.17) [1]. This quantitative difference in substituent constant translates to distinct electronic environments at the thiazole C5 position, with the meta-methyl compound retaining greater electron density for electrophilic substitution or C-H activation reactions. The unsubstituted phenyl analog (σ = 0.00) serves as the neutral baseline.

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Alkaline Ester Hydrolysis Rate Differentiated by Aryl Substituent Position

Alkaline hydrolysis rates of thiazole-4-carboxylate ethyl esters follow the Hammett equation with a reaction constant ρ = 1.7 at 25°C in 85% ethanol [1]. For ethyl 2-m-tolylthiazole-4-carboxylate with σm = -0.07, the predicted relative hydrolysis rate (log k/k0) is approximately -0.12 relative to the unsubstituted phenyl baseline, corresponding to a ~24% slower hydrolysis rate. The para-methyl analog (σp = -0.17) is predicted to undergo hydrolysis ~49% slower than baseline. This kinetic differentiation allows researchers to select the meta-methyl compound when intermediate hydrolytic stability between the phenyl and para-tolyl analogs is desired.

Reaction Kinetics Prodrug Design Chemical Stability

LogP = 3.5 and PSA = 67.4 Ų Define a Distinct Lipophilic-Hydrophilic Balance

Ethyl 2-m-tolylthiazole-4-carboxylate exhibits a calculated LogP (XLogP) of 3.5 and topological polar surface area (TPSA) of 67.4 Ų [1]. The unsubstituted phenyl analog (C12H11NO2S, MW 233.29) has lower lipophilicity due to the absence of the methyl group, while the para-tolyl analog shares identical molecular weight and LogP but differs in 3D conformation. The meta-methyl position introduces conformational asymmetry that influences molecular recognition and crystal packing without altering global lipophilicity parameters, a subtle but critical distinction for receptor binding and solubility optimization.

ADME Prediction Drug Likeness Physicochemical Profiling

Conformational Asymmetry Introduces 4 Rotatable Bonds Versus Para-Isomer Symmetry

Ethyl 2-m-tolylthiazole-4-carboxylate contains 4 rotatable bonds, with the meta-methyl group introducing conformational asymmetry absent in the symmetric para-methyl analog [1]. The InChIKey LQCPJZNCZBKRBX-UHFFFAOYSA-N uniquely identifies the meta-substituted regioisomer, distinct from the para-isomer InChIKey YJADELKTGPHXGE-UHFFFAOYSA-N [2]. This asymmetry affects the conformational energy landscape of the aryl-thiazole dihedral angle, with the meta-methyl group creating steric and electronic anisotropy that influences binding pocket complementarity and solid-state packing.

Conformational Analysis Molecular Recognition Crystal Engineering

Electron-Donating Aryl Substituents Enhance Pd-Catalyzed Cross-Coupling Yields

In Pd-catalyzed direct C-H arylation and oxidative Heck coupling of thiazole-4-carboxylates, 2-aryl substrates bearing electron-donating groups (EDGs) on the benzene ring afford cross-coupling products in good yield, whereas those with electron-withdrawing groups give only moderate yields due to incomplete substrate consumption [1]. Ethyl 2-m-tolylthiazole-4-carboxylate, bearing a weakly electron-donating meta-methyl group (σm = -0.07), falls within the EDG category predicted to yield efficient cross-coupling. The para-methyl analog (σp = -0.17, stronger EDG) may exhibit slightly higher reactivity, while the unsubstituted phenyl analog (σ = 0.00) serves as the neutral reference point.

Synthetic Methodology C-H Activation Palladium Catalysis

Meta-Tolyl Moiety Present in Bioactive Compounds with 100% Insecticidal Lethality

The m-tolyl group has been incorporated into bioactive thiazole-containing compounds with demonstrated efficacy. A derivative containing the m-tolyl moiety—(4-(5-(3-bromophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone (compound 6h)—exhibited 100% lethal rate against Mythimna separata (armyworm) at 500 μg/mL [1]. While this data is from a more complex derivative rather than the ethyl ester itself, it establishes the m-tolyl group as a productive structural motif in thiazole-based agrochemical candidates. In contrast, related derivatives in the same study lacking the m-tolyl substitution showed different activity profiles against Pseudoperonospora cubensis (compound 6b: 100% inhibition, better than azoxystrobin) and Rhizoctonia solani (compound 6c: 58.86% inhibition at 200 μg/mL).

Agrochemical Discovery Insecticide Development Thiazole Derivatives

Ethyl 2-m-tolylthiazole-4-carboxylate: Evidence-Backed Application Scenarios for Research Procurement


SAR Studies Requiring Intermediate Electronic Modulation Without Scaffold Alteration

Use ethyl 2-m-tolylthiazole-4-carboxylate when a SAR campaign requires systematic variation of aryl ring electron density while maintaining identical molecular weight and core scaffold. The meta-methyl group (σm = -0.07) provides an intermediate electron-donating effect between the unsubstituted phenyl analog (σ = 0.00) and the para-methyl analog (σp = -0.17), enabling three-point electronic tuning without introducing confounding steric or lipophilic variables [1].

Ester Prodrug Optimization Requiring Controlled Hydrolytic Stability

Select ethyl 2-m-tolylthiazole-4-carboxylate when designing thiazole-4-carboxylate prodrugs that require balanced ester stability. Based on the established Hammett relationship for thiazole-4-carboxylates (ρ = 1.7), the meta-tolyl ester hydrolyzes approximately 24% slower than the unsubstituted phenyl analog but approximately 1.9× faster than the para-tolyl analog under alkaline conditions [2]. This intermediate kinetic profile allows precise tuning of compound half-life in aqueous formulations.

Pd-Catalyzed C-H Functionalization of Thiazole Scaffolds

Employ ethyl 2-m-tolylthiazole-4-carboxylate as a substrate in Pd-catalyzed direct arylation or oxidative Heck coupling reactions targeting the thiazole C5 position. The electron-donating meta-methyl group places this compound in the substrate class reported to afford cross-coupling products in good yield, in contrast to electron-withdrawing aryl analogs that give only moderate yields due to incomplete substrate consumption [3].

Agrochemical Lead Discovery Leveraging m-Tolyl-Thiazole Architecture

Utilize ethyl 2-m-tolylthiazole-4-carboxylate as a versatile building block for constructing m-tolyl-thiazole derivatives with potential insecticidal or fungicidal activity. The m-tolyl moiety has been successfully incorporated into thiazole-based compounds demonstrating 100% lethality against armyworm at 500 μg/mL [4], establishing this substitution pattern as a productive starting point for agrochemical SAR exploration.

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